9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
Overview
Description
9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9BrN2O3 and its molecular weight is 309.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Inhibitors in Cancer Treatment
9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, particularly as PI3K inhibitors. These compounds show potential in cancer treatment due to their ability to inhibit specific pathways critical for tumor growth and survival. For example, compound 25 from a study demonstrated potent and selective activity for PI3Kα, making it a promising candidate for tumor treatment (Yin et al., 2015).
Nonlinear Optical (NLO) Properties
The nonlinear optical properties of benzimidazole-tethered oxazepine heterocyclic hybrids have been investigated. These compounds, including derivatives of this compound, show promise in NLO applications due to their structural and electronic properties (Almansour et al., 2016).
Synthesis and Scale-Up for Pharmaceutical Applications
The synthesis and scale-up processes for compounds containing the benzoxazepine core, which includes derivatives of this compound, are critical for pharmaceutical applications. These processes are essential for the production of kinase inhibitors, such as mTOR inhibitors, used in cancer treatment (Naganathan et al., 2015).
Stereodivergent Synthesis for Diverse Applications
The stereodivergent synthesis of chiral tetrahydrobenzo[f][1,4]oxazepines, achieved through the Ugi–Joullié reaction, allows access to various stereoisomers of compounds, including this compound derivatives. This method provides diversity in the structural and functional aspects of these compounds for potential applications in multiple areas, such as material science and drug development (Pinna et al., 2020).
Synthesis of Heterocyclic Compounds
The this compound structure is also pivotal in synthesizing various heterocyclic compounds. These compounds find applications in diverse fields, including organic electronics, materials science, and as intermediates in pharmaceuticals (Adnan et al., 2014).
Properties
IUPAC Name |
9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-7-1-2-8-10(5-7)18-4-3-15-6-9(12(16)17)14-11(8)15/h1-2,5-6H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQONAQHCRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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